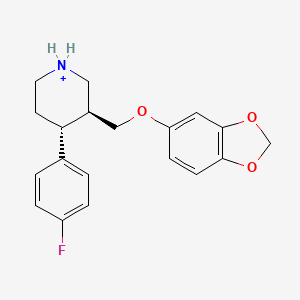

Paroxetinium(1+)

Description

Contextualization within Pharmaceutical Chemistry Research

In the landscape of pharmaceutical chemistry, Paroxetinium(1+) is primarily recognized for its role as a potent and highly selective serotonin (B10506) reuptake inhibitor (SSRI). nih.govnih.govdrugbank.com This property makes it a valuable tool in neuropharmacological research, particularly for studying the serotonin transporter (SERT). elifesciences.orgguidetopharmacology.org The high affinity of Paroxetinium(1+) for SERT (with a reported Ki value of 0.05 nM) allows it to be used as a probe to investigate the structure and function of this critical transporter protein. nih.govebi.ac.uk

X-ray crystallography studies of the human serotonin transporter (hSERT) in complex with paroxetine (B1678475) have provided significant insights into the binding mechanism of SSRIs. elifesciences.orgguidetopharmacology.org These studies revealed a central binding site where Paroxetinium(1+) stabilizes the transporter in an outward-open conformation, thereby blocking the reuptake of serotonin. elifesciences.orgvulcanchem.com The interaction involves specific residues within the transporter, such as a salt bridge formation between the protonated piperidine (B6355638) nitrogen of Paroxetinium(1+) and an aspartate residue (Asp98) in SERT. vulcanchem.com

Furthermore, the well-defined structure-activity relationship of paroxetine has made it a scaffold for the synthesis of new chemical entities. wikipedia.org Researchers have created and studied various analogues, such as bromo- and iodo-paroxetine, to further probe the binding pocket of SERT and refine computational models of ligand-transporter interactions. elifesciences.org Its potent and specific inhibition of cytochrome P450 2D6 (CYP2D6) also makes it a reference compound in drug metabolism and drug-drug interaction studies. mdpi.compharmgkb.orgchemicalbook.com

Historical Perspectives on its Chemical Development and Preclinical Characterization

The development of paroxetine is rooted in the quest for more selective antidepressant agents that began in the late 1960s. nih.gov The goal was to create compounds that specifically inhibited serotonin reuptake without affecting other monoamine transporters like noradrenaline, thereby avoiding the side effects associated with the then-prevalent tricyclic antidepressants. nih.gov This research initiative led to the development of a family of chemically diverse SSRIs, including paroxetine. nih.gov

Paroxetine, a phenylpiperidine derivative, was structurally designed as a constrained analogue of fluoxetine. wikipedia.org Its synthesis involves creating the specific (3S,4R)-stereoisomer, as stereochemistry is crucial for its high affinity for the serotonin transporter. wikipedia.orgacs.org Numerous synthetic strategies have been developed over the years, including methods involving resolution of racemic mixtures, the use of chiral auxiliaries, and various catalytic enantioselective transformations to construct the trans-3,4-disubstituted piperidine core. acs.orgacs.org One approach involves the diastereoconvergent cobalt-catalyzed sp3–sp2 cross-coupling reaction of 4-fluorophenylmagnesium bromide with a bromopiperidine intermediate. thieme-connect.com Another reported synthesis starts from 4-fluorobenzaldehyde (B137897) and utilizes enzymatic hydrolysis and a one-pot reduction-alkylation to create the key chiral piperidinone intermediate. researchgate.net

Preclinical characterization through in vitro radioligand binding studies confirmed paroxetine's high potency and selectivity for the serotonin transporter, with only weak effects on norepinephrine (B1679862) and dopamine (B1211576) reuptake. fda.gov These studies also showed minimal affinity for various other receptors, including muscarinic, adrenergic (alpha1, alpha2, beta), dopamine (D2), and histamine (B1213489) (H1) receptors, which distinguished it from older classes of antidepressants. fda.govrndsystems.com

Significance of the Protonated Form (Paroxetinium(1+)) in Chemical and Biological Systems

The protonated form, Paroxetinium(1+), is the biologically active species under physiological conditions. Due to the basicity of the piperidine nitrogen (pKa ≈ 9.9), paroxetine is readily protonated in the acidic environment of the stomach and exists predominantly as Paroxetinium(1+) in the body. fda.govusp.br This positive charge is fundamental to its interaction with its primary biological target, the serotonin transporter.

Crystallographic studies have elucidated the critical role of the protonated nitrogen. In the binding pocket of SERT, the Paroxetinium(1+) cation forms a key hydrogen bond with the carbonyl oxygen of a threonine residue (T623) or a salt bridge with an aspartate residue (Asp98). vulcanchem.comjst.go.jp This interaction is crucial for the high-affinity binding and stabilization of the transporter in an inhibited state. vulcanchem.comjst.go.jp

The propensity of paroxetine to form this cation is exploited in its formulation as crystalline salts, most commonly the hydrochloride hemihydrate (Form I) and a propan-2-ol solvate (Form II). pharm.or.jpoup.com The crystal structure of these salts confirms the protonation of the piperidine nitrogen. oup.comacs.org For instance, in the stable hemihydrate form, the water molecules are involved in strong hydrogen bonds with two chloride ions and the protonated ammonium (B1175870) nitrogen of Paroxetinium(1+). acs.org The development of different salt forms, such as paroxetine mesylate and organic salts with dicarboxylic acids (e.g., oxalate, tartrate), is an area of active research aimed at optimizing physicochemical properties while ensuring the delivery of the active Paroxetinium(1+) cation. fda.govrsc.org The conformation of the Paroxetinium(1+) cation can differ depending on the crystal form, highlighting its conformational flexibility. usp.broup.comrsc.org

Structure

3D Structure

Properties

Molecular Formula |

C19H21FNO3+ |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-ium |

InChI |

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/p+1/t14-,17-/m0/s1 |

InChI Key |

AHOUBRCZNHFOSL-YOEHRIQHSA-O |

SMILES |

C1C[NH2+]CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |

Isomeric SMILES |

C1C[NH2+]C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |

Canonical SMILES |

C1C[NH2+]CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies of Paroxetine and Its Precursors

Enantioselective Synthesis Methodologies

The creation of the specific stereochemistry of (-)-Paroxetine is a critical challenge in its synthesis. Researchers have devised several enantioselective methods to achieve this, starting from achiral or racemic precursors.

One effective strategy for the asymmetric synthesis of (-)-Paroxetine involves the desymmetrization of 4-aryl-substituted glutarimides. This approach introduces chirality by selectively reacting one of two identical functional groups in a prochiral molecule.

A notable method employs a chiral bis-lithium amide base to achieve the asymmetric enolisation of N-benzyl-4-(4-fluorophenyl)glutarimide, followed by alkylation. researchgate.netsci-hub.se This process has been shown to yield the desired chiral product with high levels of enantiomeric excess (up to 97% ee). researchgate.netsci-hub.se The selectivity is attributed to a combination of asymmetric enolisation and a subsequent kinetic resolution. researchgate.netsci-hub.se

Another approach utilizes N-heterocyclic carbene (NHC) organocatalysis. A formal [3 + 3] annulation between enals and substituted malonamides, catalyzed by an oxidative NHC, produces functionalized glutarimide (B196013) derivatives with excellent enantioselectivity. rsc.orgnih.gov These glutarimides can then be converted into (-)-Paroxetine. rsc.orgnih.gov

The enantioselective reduction of N-benzyl 4-substituted glutarimides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol is another successful desymmetrization strategy. researchgate.netresearchgate.net This method provides access to chiral N-benzyl 2-piperidinones, key intermediates in the formal synthesis of (-)-Paroxetine, with good yields and excellent enantioselectivities. acs.orgnih.gov

| Method | Catalyst/Reagent | Key Intermediate | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Base Mediated Enolisation | Chiral bis-lithium amide base | Chiral 4-aryl substituted glutarimide | Up to 97% | researchgate.netsci-hub.se |

| Oxidative N-Heterocyclic Carbene Catalysis | Oxidative NHC | Functionalized glutarimide derivative | Excellent | rsc.orgnih.gov |

| Enantioselective Reduction | Oxazaborolidine catalyst | Chiral N-benzyl 2-piperidinone | Excellent | acs.orgnih.gov |

Organocatalytic asymmetric conjugate addition has emerged as a powerful tool for the synthesis of (-)-Paroxetine. researchgate.net A key strategy involves the enantioselective Michael addition of dimethyl malonate to 4-fluorocinnamaldehyde. rsc.orgnih.gov This reaction is often catalyzed by a diarylprolinol silyl (B83357) ether catalyst, which facilitates the formation of a chiral aldehyde intermediate with high enantioselectivity. researchgate.net This intermediate serves as a versatile building block that can be further elaborated to construct the phenyl piperidine (B6355638) core of Paroxetine with the desired trans-3,4-disubstitution. researchgate.net The resulting chiral adduct can be converted into a key phenylpiperidinone intermediate through a subsequent cascade reaction. rsc.orgnih.gov

Following the organocatalytic conjugate addition, a telescoped sequence of reductive amination and lactamization is often employed to form the piperidine ring of the Paroxetine precursor. rsc.orgnih.gov The chiral aldehyde obtained from the conjugate addition is reacted with an amine, such as benzylamine, to form an imine in situ. nih.gov This imine then undergoes a stereoselective reduction, which is followed by an intramolecular lactamization to yield a chiral phenylpiperidinone. rsc.orgnih.gov This tandem process efficiently constructs the core heterocyclic structure of the Paroxetine intermediate. taylorandfrancis.com

Multi-Gram Scale Flow Synthesis Techniques

The principles of flow chemistry have been successfully applied to the synthesis of a key chiral intermediate of (-)-Paroxetine on a multi-gram scale, demonstrating the potential for more sustainable and efficient manufacturing processes. rsc.orgnih.gov This continuous flow process integrates a solvent-free organocatalytic conjugate addition with a subsequent telescoped reductive amination–lactamization–amide/ester reduction sequence. rsc.orgnih.gov

| Process Step | Reaction Type | Key Features | Reported Productivity | Reference |

|---|---|---|---|---|

| Step 1 | Organocatalytic Conjugate Addition | Solvent-free, heterogeneous catalyst, continuous flow | 2.47 g/h (of chiral aldehyde) | rsc.org |

| Step 2 | Telescoped Reductive Amination-Lactamization-Amide/Ester Reduction | Continuous flow, heterogeneous hydrogenation | 2.97 g/h (of final intermediate) | rsc.org |

Chemo-Enzymatic and Biocatalytic Approaches to Paroxetine Synthesis

Chemo-enzymatic methods offer a green and highly selective alternative for the synthesis of optically pure Paroxetine intermediates. Lipases, in particular, have been effectively used for the kinetic resolution of racemic intermediates.

One such method involves the lipase-catalyzed esterification of trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-phenyloxycarbonylpiperidine in organic solvents, using cyclic anhydrides as acylating agents. acs.org Notably, two different lipases from Candida antarctica exhibit opposite stereochemical preferences. acs.orgnih.gov This allows for the preparation of both enantiomers of the intermediate in high optical purity. acs.orgnih.gov

Another biocatalytic approach focuses on the enantioselective hydrolysis of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate. capes.gov.br The lipase (B570770) from Candida antarctica (fraction B), when immobilized on glyoxyl-Sepabeads, demonstrates high enantioselectivity, yielding the unreacted (3S,4R)-ester in an enantiomerically pure form (>99% ee) at 50% conversion. capes.gov.br The immobilized enzyme also shows excellent reusability over multiple reaction cycles. capes.gov.br The use of ionic liquids as a reaction medium for lipase-catalyzed resolution has also been explored, offering advantages such as mild reaction conditions and reusability of the enzyme. google.com

Synthesis of Paroxetine Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of Paroxetine analogues has been instrumental in understanding the structural requirements for its interaction with the serotonin (B10506) transporter (SERT). These studies help to delineate the pharmacophore and guide the design of new, potentially more effective or selective inhibitors.

For instance, analogues of Paroxetine where the 4-fluoro substituent is replaced by bromine or iodine have been synthesized. elifesciences.orgbiorxiv.org These halogenated derivatives were used in structural and biochemical studies to define the binding pose of Paroxetine in the central substrate-binding site of SERT. elifesciences.org The synthesis of these analogues often employs modern synthetic methods, such as C-H functionalization, to introduce the desired aryl group onto the piperidine ring. elifesciences.orgbiorxiv.org

Tropane ring analogues of Paroxetine have also been synthesized and evaluated. acs.orgnih.gov These rigid structures help to probe the conformational requirements for binding to the serotonin transporter. acs.orgnih.gov Structure-activity relationship studies with these analogues have provided insights into the optimal stereochemistry and conformation for high-affinity binding. acs.orgnih.gov

| Compound Name |

|---|

| (-)-Paroxetine |

| N-benzyl-4-(4-fluorophenyl)glutarimide |

| Chiral bis-lithium amide |

| Enals |

| Substituted malonamides |

| Functionalized glutarimide derivatives |

| cis-1-amino-indan-2-ol |

| Chiral N-benzyl 2-piperidinones |

| Dimethyl malonate |

| 4-fluorocinnamaldehyde |

| Chiral aldehyde |

| Phenyl piperidine |

| Diarylprolinol silyl ether |

| Benzylamine |

| Chiral phenylpiperidinone |

| trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-phenyloxycarbonylpiperidine |

| (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate |

| Bromo-paroxetine |

| Iodo-paroxetine |

| Tropane |

Halogenated Paroxetine Derivatives

The synthesis of halogenated paroxetine analogs, specifically those where the fluorine atom is replaced by a heavier halogen like bromine or iodine, has been pursued to create tools for structural biology studies. elifesciences.orgbiorxiv.org The anomalous scattering properties of these heavier halogens are instrumental in accurately determining the binding pose of the inhibitor within its target protein via X-ray crystallography. nih.govnih.gov

A robust synthetic route has been developed for bromo-paroxetine (Br-paroxetine) and iodo-paroxetine (I-paroxetine). elifesciences.orgbiorxiv.org This pathway begins with the commercially available N-Boc-(R)-nipecotic acid and employs a C-H functionalization strategy to introduce the desired halogenated aryl group. elifesciences.orgbiorxiv.org The synthesis of Br-paroxetine has also been reported via an asymmetric conjugate addition. nih.gov

| Step | Description | Reagents and Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| 1 | Pd-catalyzed C-H Arylation | For Br-paroxetine: 4-bromoiodobenzene, Pd(OAc)₂, K₂CO₃, PivOH. For I-paroxetine: 1,4-diiodobenzene, Pd(OAc)₂, K₂CO₃, PivOH. | Formation of cis-arylated piperidine derivatives with >98% enantiomeric excess and complete C(4) selectivity. | elifesciences.orgresearchgate.net |

| 2 | C(3)-Epimerization | 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) in toluene (B28343). | Complete conversion to the desired trans-stereochemistry in 91-94% yield. | elifesciences.orgnih.gov |

| 3 | Directing Group Removal | Telescoped amide activation and reduction with LiAlH₄. | Yields enantiopure hydroxymethyl intermediates in 75-77% yield. | nih.gov |

| 4 | Ether Formation | Mesylation followed by nucleophilic substitution with sesamol. | Formation of the ether linkage characteristic of paroxetine. | nih.gov |

| 5 | Deprotection | Final deprotection step to yield the target molecules. | Final products Br-paroxetine and I-paroxetine are obtained. | nih.gov |

C-H Functionalization Strategies in Analog Synthesis

Carbon-hydrogen (C-H) functionalization has emerged as a powerful and efficient strategy in medicinal chemistry and drug development for creating molecular analogs. nih.gov This approach allows for the direct conversion of C-H bonds into new C-C or C-X bonds, streamlining synthetic routes and enabling rapid diversification of complex molecules. nih.govpnas.org In the context of paroxetine, transition metal-catalyzed C-H functionalization provides an elegant and flexible route to synthesize derivatives that would be challenging to access through traditional methods. elifesciences.orgbiorxiv.org

The synthesis of halogenated paroxetine analogs is a prime example of this strategy's utility. elifesciences.orgbiorxiv.org The method employs a palladium-catalyzed C-H arylation of the piperidine ring, guided by a removable directing group. elifesciences.org This approach offers significant advantages over conventional syntheses, where the aromatic substituent often needs to be introduced before the stereochemistry is set or the piperidine ring is constructed, thereby limiting the flexibility of the process. elifesciences.orgnih.gov By installing the aryl group directly onto a pre-existing, enantiopure piperidine scaffold, C-H functionalization provides an attractive and shorter path to a variety of analogs with inherent control over the stereochemistry. elifesciences.orgbiorxiv.org

The key reaction involves a palladium acetate (B1210297) catalyst, a base (potassium carbonate), and pivalic acid, with an excess of the aryl halide to prevent difunctionalization. elifesciences.orgresearchgate.net The reaction is directed by an 8-aminoquinoline (B160924) amide group at the C(3) position of the piperidine. elifesciences.org This setup achieves high selectivity for the C(4) position of the piperidine ring. elifesciences.orgresearchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | elifesciences.orgresearchgate.net |

| Directing Group | 8-Aminoquinoline amide | elifesciences.org |

| Reaction Type | Amine-directed C(sp³)–H arylation | elifesciences.org |

| Site of Functionalization | C(4) position of the piperidine ring | elifesciences.org |

| Key Advantage | Allows for late-stage functionalization of a pre-existing piperidine ring, offering flexibility and stereochemical control. | elifesciences.orgbiorxiv.org |

This strategy represents a significant advancement, enabling the modular synthesis of paroxetine derivatives and facilitating the exploration of its chemical space for various research applications. pnas.org

Solid State Chemistry and Polymorphism of Paroxetine Hydrochloride

Characterization of Crystalline Forms

Paroxetine (B1678475) hydrochloride can exist in multiple crystalline forms, including anhydrous polymorphs, hydrates, and solvates. nih.govebi.ac.uk These forms are differentiated by their crystal structures, which can be distinguished using analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. google.comuc.pt

Several anhydrous, or nonsolvated, polymorphic forms of paroxetine hydrochloride have been identified. nih.govgoogle.com Historically, the first form developed was an anhydrate, which was later designated Form II. nih.gov This form is characterized as a hygroscopic, chalky powder. hackaday.comcbg-meb.nl While initially referred to as an anhydrate, further research has characterized Form II as a non-stoichiometric hydrate (B1144303). acs.orgcore.ac.ukresearchgate.net In this structure, water molecules are not integral to the crystal lattice in a fixed ratio and can be reversibly absorbed, leading to changes in the unit cell dimensions depending on the ambient relative humidity. acs.orgresearchgate.net

In addition to Form II, other anhydrous polymorphs have been patented, often designated by letters such as Form A, Form B, Form C, and Form D. google.comgoogle.com These forms can be prepared through various methods, including crystallization from specific solvents or by desolvation of solvatomorphic structures. google.comacs.org For instance, the stable anhydrous Form C can be crystallized from solvents like toluene (B28343) at elevated temperatures. google.com

The most stable crystalline form of paroxetine hydrochloride under typical ambient conditions is a stoichiometric hemihydrate, known as Form I. nih.govcore.ac.ukresearchgate.net This form incorporates one-half mole of water for every mole of paroxetine hydrochloride. core.ac.uk Unlike the hygroscopic anhydrous forms, Form I is non-hygroscopic and thermodynamically more stable. researchgate.netresearchgate.net

The discovery of Form I is a classic case study in "disappearing polymorphs." hackaday.comwikipedia.org After the initial development of the anhydrous form, the more stable hemihydrate began to crystallize spontaneously during scale-up manufacturing. nih.govwikipedia.org Due to its greater stability, the hemihydrate can be difficult to avoid once it has been introduced into a manufacturing environment, as even trace amounts can seed the conversion of less stable forms. hackaday.comacs.org The dehydration of Form I requires extreme conditions and results in the formation of a new, unstable anhydrous form that is structurally similar to the parent hydrate and rehydrates rapidly. acs.orgcore.ac.uk

Paroxetine hydrochloride is known to form several solvatomorphic structures, where molecules of the crystallization solvent are incorporated into the crystal lattice. nih.govresearchgate.net These are distinct from polymorphs, as they differ in elemental composition. ebi.ac.uk Documented examples include solvates formed with propan-2-ol (isopropyl alcohol) and acetone (B3395972). google.comgoogle.comresearchgate.net

The formation of these solvates is dependent on the solvent system used during crystallization. acs.org Solvatomorphs can be important as intermediates in the manufacturing process. For example, specific anhydrous polymorphs, such as Form C, can be produced through the controlled desolvation of a propan-2-ol or other organic solvate. acs.org

Table 1: Summary of Selected Crystalline Forms of Paroxetine Hydrochloride

| Form Name | Type | Key Characteristics | Citations |

|---|---|---|---|

| Form I | Hemihydrate | Thermodynamically stable, non-hygroscopic, stoichiometric hydrate. | nih.govcore.ac.ukresearchgate.netresearchgate.net |

| Form II | Anhydrate / Non-stoichiometric Hydrate | Initially identified as an anhydrate; later shown to be a hygroscopic, non-stoichiometric hydrate. Less stable than Form I. | hackaday.comacs.orgresearchgate.netresearchgate.net |

| Form A | Anhydrate | Anhydrous polymorph, can be prepared from an acetone solvate. | google.com |

| Form C | Anhydrate | Stable anhydrous polymorph, can be crystallized from toluene or by desolvation of a propan-2-ol solvate. | google.comacs.org |

| Propan-2-ol Solvate | Solvatomorph | Crystalline form incorporating propan-2-ol. Can be an intermediate in producing anhydrous forms. | google.comacs.orgresearchgate.net |

Investigation of Polymorphic and Solvatomorphic Interconversions

The various crystalline forms of paroxetine hydrochloride can convert from one to another under specific environmental conditions. uc.pt These phase transformations are a critical consideration in pharmaceutical formulation and storage.

Several external factors can induce transformations between the solid-state forms of paroxetine hydrochloride.

Humidity: The presence of water or high relative humidity is a primary driver for the conversion of less stable anhydrous forms (like Form II) into the thermodynamically stable hemihydrate (Form I). hackaday.comresearchgate.net Form II is hygroscopic and its moisture content is directly influenced by the prevailing humidity. researchgate.net

Temperature: Temperature plays a significant role in both dehydration and polymorphic transitions. Heating can cause the dehydration of hydrate forms. core.ac.uk For example, the dehydration of Form I requires high temperatures and ultra-dry conditions. uc.pt Temperature also influences the kinetics of conversion between anhydrous polymorphs. acs.org

Mechanical Stress: Physical manipulation such as compression can induce phase transformations. It has been reported that subjecting the anhydrous Form II to compression can cause it to convert to the hemihydrate, Form I. researchgate.netresearchgate.net

Seeding: The presence of seed crystals of a more stable form dramatically accelerates the conversion process. The transformation of the anhydrous form to the hemihydrate is significantly faster in environments seeded with Form I crystals. hackaday.comresearchgate.net This phenomenon is central to the "disappearing polymorph" issue associated with paroxetine. wikipedia.org

Table 2: Factors Influencing Paroxetine Hydrochloride Phase Transformations

| Factor | Effect | Example Transformation | Citations |

|---|---|---|---|

| Humidity / Water | Induces conversion to the more stable hydrate form. | Anhydrate (Form II) → Hemihydrate (Form I) | hackaday.comresearchgate.netwikipedia.org |

| Temperature | Can cause dehydration of hydrates or facilitate transitions between anhydrates. | Hemihydrate (Form I) → Unstable Anhydrate | uc.ptacs.orgcore.ac.uk |

| Mechanical Stress | Compression can trigger conversion to a more stable form. | Anhydrate (Form II) → Hemihydrate (Form I) | researchgate.netresearchgate.net |

| Seed Crystals | Accelerates conversion to the thermodynamically stable form. | Anhydrate (Form II) → Hemihydrate (Form I) | hackaday.comresearchgate.net |

The mechanisms by which these transformations occur are complex. The conversion of the hygroscopic anhydrous Form II to the stable hemihydrate Form I in the presence of moisture is a well-documented process. researchgate.net This transformation is often mediated by the absorption of water, which facilitates the molecular rearrangement required to form the more stable hydrated crystal lattice.

The dehydration of the stable hemihydrate (Form I) proceeds through a different mechanism. Studies using thermal and diffraction techniques have shown that this process can lead to an isostructural anhydrate, meaning the new anhydrous form initially retains a crystal lattice very similar to its parent hydrate, but with a smaller volume due to the loss of water. acs.orgcore.ac.uk This resulting anhydrous form is highly unstable and prone to rapid rehydration. acs.org

Transitions between different metastable anhydrous forms are described by a nucleation and growth mechanism. acs.org This involves the formation of small nuclei of the more stable phase within the parent crystal, followed by the growth of these nuclei until the transformation is complete. This process results in a complete loss of the structural memory of the original phase. acs.org

Amorphous State Formation and Characterization

The generation of amorphous paroxetine hydrochloride can be achieved through various methods. One established method involves the dissolution of paroxetine free base in a solution of hydrochloric acid and ethanol (B145695), followed by a drying process. google.com This technique can yield a free-flowing, amorphous composition that incorporates a small percentage of ethanol, which contributes to its stability and non-hygroscopic nature. google.com Another method used to create amorphous paroxetine is melt quenching. uc.pt

A notable characteristic of some amorphous forms of paroxetine hydrochloride is their density. Research has revealed an amorphous form, designated as Form IV, with a bulk density exceeding 0.6 g/mL and a tapped density greater than 0.9 g/mL. google.com This dense nature is advantageous for formulation into final dosage forms. google.com

The stability of amorphous paroxetine hydrochloride is a critical factor. Studies have shown that an amorphous paroxetine hydrochloride-ethanol composition is stable and substantially non-hygroscopic, particularly when the ethanol content is within the range of 1 to 4 percent by weight. google.com However, the physical stability of amorphous paroxetine hydrochloride can be significantly influenced by environmental conditions. sigmaaldrich.com In dry conditions, it can remain stable, but exposure to humidity can lead to recrystallization into a hydrate form. sigmaaldrich.comebi.ac.uk This conversion is thought to be driven by water acting as both a plasticizer for the amorphous form and a driving force for the equilibrium to shift towards the more stable hydrate form. ebi.ac.uk

Thermal analysis using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) has been crucial in characterizing amorphous paroxetine hydrochloride. uc.ptsigmaaldrich.com These studies have classified amorphous paroxetine HCl as a moderately fragile glass with a significant degree of molecular mobility. sigmaaldrich.comebi.ac.uk While solubility studies have shown that the amorphous form may not offer a significant advantage over crystalline forms due to its tendency to convert to the hydrate Form I during equilibration, it has demonstrated a higher dissolution rate under sink conditions. sigmaaldrich.comebi.ac.uk

| Property | Method of Preparation | Key Characteristics | Stability |

| Amorphous Paroxetine Hydrochloride-Ethanol Composition | Dissolving paroxetine free base in HCl-ethanol solution and drying google.com | Free-flowing, substantially non-hygroscopic google.com | Stable, especially with 1-4 wt% ethanol google.com |

| Amorphous Form IV | Not specified in provided context | Dense (Bulk density > 0.6 g/mL, Tapped density > 0.9 g/mL), low residual solvent (<0.1%) google.com | Negligible conversion to hemihydrate in humid environments google.com |

| Amorphous Paroxetine HCl | Melt quenching uc.pt | Classified as a moderate fragile glass sigmaaldrich.comebi.ac.uk | Recrystallizes to hydrate form in the presence of humidity sigmaaldrich.comebi.ac.uk |

Implications of Polymorphism in Chemical Manufacturing and Stability Research

The existence of multiple polymorphic and pseudopolymorphic forms of paroxetine hydrochloride has profound implications for both chemical manufacturing and stability research. researchgate.net The ability of paroxetine hydrochloride to exist in different crystalline structures (polymorphs) and to incorporate solvent molecules into its crystal lattice (solvatomorphs or pseudopolymorphs) necessitates rigorous control over the manufacturing process to ensure the consistent production of the desired form. researchgate.netnih.gov

One of the most significant challenges in the manufacturing of paroxetine hydrochloride has been the phenomenon of "disappearing polymorphs". wikipedia.orghackaday.com Initially, the drug was produced as a hygroscopic, chalky anhydrate powder. hackaday.com However, in the mid-1980s, a more stable hemihydrate form (Form I) spontaneously appeared. wikipedia.orghackaday.com This new, more stable form could convert the original anhydrate form into the hemihydrate upon contact, especially in the presence of humidity. wikipedia.orghackaday.com This unexpected appearance of a more stable polymorph can disrupt manufacturing processes and lead to the inability to produce the original, intended form. wikipedia.org

The different physical properties of the polymorphs also have a direct impact on manufacturing. For instance, the initial anhydrate form was difficult to handle due to its hygroscopic nature. wikipedia.org The development of a dense, non-hygroscopic amorphous form (Form IV) offered a significant advantage in terms of handling and formulation. google.com The choice of excipients in a pharmaceutical formulation is also critical, as interactions between the drug and excipients can lead to changes in the physical form of the drug or the formation of degradation products. researchgate.net

From a stability research perspective, understanding the interconversion between different forms is paramount. uc.pt For example, the hygroscopic anhydrate form (Form II) can convert to the more stable hemihydrate form (Form I) when exposed to humidity, especially if seed crystals of Form I are present. researchgate.netresearchgate.net This transformation can be monitored using techniques like infrared spectroscopy. researchgate.net The stability of the final drug product is directly linked to the stability of the polymorphic form used. A transition from a metastable form to a more stable, but potentially less soluble, form can affect the drug's performance. rsc.org

The legal and patent landscape surrounding paroxetine hydrochloride has also been heavily influenced by its polymorphism. The discovery and patenting of new, more stable polymorphs have led to significant litigation. wikipedia.orgrsc.org For example, after the discovery of a more stable polymorph of ranitidine (B14927) hydrochloride, it became the manufactured form, and its patent protection delayed the entry of generic competitors who could only produce the original, now less desirable, form. rsc.org Similar legal battles have occurred over the polymorphs of paroxetine hydrochloride. wikipedia.orgrsc.org

| Polymorph/Form | Key Manufacturing Implication | Key Stability Implication |

| Anhydrate Form (Original) | Difficult to handle due to hygroscopic nature wikipedia.org | Can spontaneously convert to the more stable hemihydrate form wikipedia.orghackaday.com |

| Hemihydrate Form (Form I) | More stable and less hygroscopic than the anhydrate form researchgate.netresearchgate.net | Thermodynamically more stable than the anhydrate form researchgate.netresearchgate.net |

| Anhydrate Form (Form II) | Moisture content is dependent on humidity researchgate.netresearchgate.net | Converts to Form I in the presence of humidity and seed crystals researchgate.netresearchgate.net |

| Amorphous Form (Form IV) | Dense and non-hygroscopic, easy to formulate google.com | Stable with negligible conversion to hemihydrate form google.com |

| Amorphous Form | Can be prepared by various methods google.comuc.pt | Can recrystallize to a hydrate form in humid conditions sigmaaldrich.comebi.ac.uk |

Structural Elucidation and Conformational Analysis of Paroxetine

Crystallographic Studies (e.g., X-ray Diffraction)

X-ray diffraction has been the principal method for determining the precise three-dimensional arrangement of atoms in the solid state of paroxetine (B1678475) salts. These studies have revealed that paroxetine hydrochloride can exist in multiple crystalline forms, known as polymorphs and solvates, each with distinct crystal structures.

The most common form is paroxetine hydrochloride hemihydrate, designated as Form I. Another form, often referred to as Form II, was initially considered anhydrous but has been more accurately described as a nonstoichiometric hydrate (B1144303). A propan-2-ol solvate has also been characterized.

The crystal structure of the hemihydrate (Form I) was determined to be in the monoclinic system with the space group P2₁. Its asymmetric unit contains two crystallographically independent paroxetinium cations with different conformations, two chloride anions, and one water molecule. In this structure, the water molecule is involved in hydrogen bonding with a piperidinium proton of one of the cations and a chloride anion.

Studies on other salt forms, such as paroxetine nitrate hydrate, have also been conducted to explore different crystal packing and hydrogen bonding networks. The analysis of these various crystal structures confirms the absolute stereochemistry of paroxetine as (3S, 4R).

Crystallographic Data for Paroxetine Hydrochloride Forms

| Parameter | Form I (Hemihydrate) | Form II (Propan-2-ol Solvate) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| a (Å) | 14.5888 | 11.6504 |

| b (Å) | 10.1591 | 5.7374 |

| c (Å) | 13.0255 | 16.4107 |

| β (°) | 107.095 | 90.959 |

| Volume (ų) | 1845.2 | 1096.79 |

Spectroscopic Characterization (e.g., NMR, IR, UV) in Structural Research

Spectroscopic methods are essential for confirming the molecular structure of paroxetine and are often used in conjunction with crystallographic data. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy provide complementary information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy have been employed to elucidate the structure of paroxetine and its degradation impurities. ¹H and ¹³C NMR spectra confirm the presence of the key structural fragments: the 4-fluorophenyl group, the piperidine (B6355638) ring, and the 1,3-benzodioxole moiety. The chemical shifts and coupling patterns in the ¹H NMR spectrum are particularly useful for confirming the trans stereochemistry of the substituents on the piperidine ring.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy provides information about the vibrational modes of the molecule's functional groups. The IR spectrum of paroxetine shows characteristic absorption bands corresponding to N-H stretching of the secondary amine (or N⁺-H in the cation), C-O stretching of the ether and benzodioxole groups, and vibrations associated with the aromatic rings. These data are valuable for identifying the compound and for studying intermolecular interactions, such as hydrogen bonding in different crystal forms.

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to study the electronic transitions within the molecule. The UV spectrum of paroxetine is characterized by absorption maxima related to the aromatic chromophores, namely the 4-fluorophenyl and 1,3-benzodioxole rings. In one study, a reaction product of paroxetine with 1,2-naphthoquinone-4-sulphonate exhibited a maximum absorption peak at 488 nm.

Conformational Dynamics of Paroxetine and its Complexes

Paroxetine is a conformationally flexible molecule, a property that is crucial for its interaction with biological targets. This flexibility primarily arises from the rotation around the single bonds connecting the piperidine ring to its substituents.

Studies on inclusion complexes of paroxetine with β-cyclodextrin have revealed distinct conformational polymorphs:

"U-shaped" conformation: In a 2:1 β-cyclodextrin-paroxetine complex, the paroxetine molecule adopts a closed, U-shaped structure, allowing it to be deeply embedded within the cyclodextrin dimeric cavity.

"V-shaped" conformation: In a 1:1 complex, paroxetine exists in an open, V-shaped conformation, with only shallow insertion into the cyclodextrin cavity.

The existence of these different low-energy conformations highlights the molecule's ability to adapt its shape to fit different binding environments, such as the active site of the serotonin (B10506) transporter (SERT). Computational studies using Density Functional Theory (DFT) have further explored the potential energy surfaces of paroxetine, confirming its conformational adaptability.

Three-Dimensional Structural Representations and Models

Three-dimensional models derived from experimental data provide a visual understanding of the spatial arrangement of paroxetine's structural features. These models consistently show a highly nonplanar molecule where the three main ring systems—piperidine, benzodioxole, and fluorophenyl—are located on different planes.

X-ray crystallography of paroxetine in complex with its primary target, the human serotonin transporter (SERT), has provided invaluable insights into its binding mechanism. These structural models show paroxetine bound deep within the central binding site of the transporter. The binding pose, often referred to as the "ABC pose," describes the specific orientation of the molecule's components within the binding pocket:

Subsite A: The protonated piperidine ring.

Subsite B: The benzodioxol group.

Subsite C: The 4-fluorophenyl group.

These 3D models reveal the specific hydrogen bonds and van der Waals interactions between paroxetine and amino acid residues in the transporter that are responsible for its high-affinity binding. Similar structural studies have been performed to understand paroxetine's interaction with other proteins, such as G-protein-coupled receptor kinase 2 (GRK2).

Molecular Interactions and Preclinical Mechanisms of Action

Interaction with Monoamine Transporters

The primary pharmacological activity of Paroxetinium(1+) stems from its potent and selective interaction with the human serotonin (B10506) transporter (SERT).

Paroxetinium(1+) is distinguished by its exceptionally high binding affinity for the central site of the serotonin transporter. elifesciences.orgbiorxiv.org It is recognized as one of the most potent and selective SERT inhibitors known. nih.gov Research indicates a dissociation constant (Kd) of less than 1 nM and an inhibition constant (Ki) for serotonin (5-HT) uptake of approximately 1 nM. nih.gov More precise measurements place the binding affinity for the central site of SERT at approximately 70.2 ± 0.6 pM. elifesciences.orgbiorxiv.org In silico studies have calculated a predicted binding affinity (pKihSERT) of around 10.20. mdpi.com

This high affinity for SERT is coupled with significant selectivity over the other major monoamine transporters, the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.govtg.org.au Paroxetine (B1678475) exhibits a moderately high affinity for NET, while its affinity for DAT is considerably lower. nih.govdrugbank.com This selectivity profile is crucial to its primary mechanism as a selective serotonin reuptake inhibitor (SSRI). pharmgkb.org Studies have quantified the selectivity ratio for SERT over NET to be around 320-fold and for SERT over DAT to be approximately 1800-fold. tg.org.au

Table 1: Comparative Binding Affinities of Paroxetine at Monoamine Transporters This table is interactive. Click on the headers to sort.

| Transporter | Binding Affinity (Ki) | pKi | Reference |

|---|---|---|---|

| Serotonin Transporter (SERT) | ~70.2 pM | 10.15 | nih.gov |

| Norepinephrine Transporter (NET) | ~40 nM | 7.40 | nih.gov |

The precise orientation of Paroxetinium(1+) within the SERT central binding site (S1) has been a subject of extensive investigation. The S1 site is composed of three distinct subsites: A, B, and C. mdpi.com Initial X-ray crystallography structures of the SERT-paroxetine complex indicated that the molecule adopts what is known as the "ABC pose". elifesciences.orgresearchgate.net In this orientation, the piperidine (B6355638) ring of paroxetine binds to the polar subsite A, the benzodioxol group occupies the hydrophobic subsite B, and the fluorophenyl group sits (B43327) in subsite C. elifesciences.orgresearchgate.net

However, subsequent computational docking experiments, molecular dynamics simulations, and mutagenesis studies suggested the possibility of an alternative, "flipped" orientation known as the "ACB pose". elifesciences.orgmdpi.comresearchgate.netelifesciences.org In the ACB pose, the piperidine ring remains in subsite A, but the benzodioxol and fluorophenyl groups occupy subsites C and B, respectively. elifesciences.orgresearchgate.net This ambiguity was attributed to the pseudo-symmetry of the paroxetine molecule. elifesciences.orgbiorxiv.org

To resolve this, further structural and biochemical studies were conducted using paroxetine analogues where the fluorine atom was replaced with a bulkier bromine (Br-paroxetine) or iodine (I-paroxetine) atom. elifesciences.orgresearchgate.net Anomalous X-ray diffraction and cryo-electron microscopy (cryo-EM) studies with these analogues provided direct biophysical evidence that strongly favored the ABC pose under the tested conditions, as only a single detectable peak for the halogen atom was observed in subsite C. elifesciences.org While the ABC pose is now considered the predominant one, the possibility of the ACB pose cannot be entirely excluded. elifesciences.org

Paroxetinium(1+) inhibits serotonin transport by acting as a competitive inhibitor at the S1 substrate-binding site. nih.gov By occupying this central cavity, it physically blocks the access and subsequent translocation of serotonin, thereby preventing its reuptake from the synaptic cleft into the presynaptic neuron. nih.govnih.gov This binding is dependent on the presence of sodium ions but not chloride ions. nih.gov

The high-affinity interaction is governed by specific molecular contacts between the drug and amino acid residues within the transporter's binding pocket. nih.gov The orientation of the molecule, particularly its fluorophenyl ring, is influenced by the charge distribution within this pocket. nih.govnih.gov Mutagenesis studies have identified key residues, such as Asn177 in subsite B, that play a role in the binding and inhibitory potency of ligands like paroxetine. elifesciences.orgresearchgate.net The binding of Paroxetinium(1+) to SERT stabilizes the transporter in an outward-open conformation, which further contributes to the inhibition of the transport cycle. elifesciences.org

In addition to its primary action at the central (orthosteric) binding site, there is evidence that Paroxetinium(1+) can also function as an allosteric modulator of SERT. nih.govnih.gov This interaction occurs at a second, low-affinity binding site located in the extracellular vestibule of the transporter, distinct from the S1 site. elifesciences.orgbiorxiv.orgresearchgate.net

Binding to this allosteric site typically results in non-competitive inhibition of serotonin transport. elifesciences.org While this effect is considered less potent compared to that of other SSRIs like escitalopram, it represents another layer of the molecule's mechanism. nih.govnih.govwikipedia.org Studies have shown that paroxetine can stabilize the inhibitor-SERT complex, a characteristic feature of allosteric interaction, which may contribute to its slow dissociation rate from the transporter. nih.govau.dkresearchgate.net

As established by its binding affinity profile, Paroxetinium(1+) interacts not only with SERT but also with NET and DAT, albeit with significantly lower potencies. nih.govnih.gov It possesses a moderately high affinity for NET, which is noteworthy for a compound classified as a "selective" serotonin reuptake inhibitor. drugbank.com This interaction can become clinically relevant at higher doses, where paroxetine may function as a dual serotonin/norepinephrine uptake inhibitor. nih.gov

Its affinity for the dopamine transporter is very low, confirming its high selectivity for SERT over DAT. nih.govtg.org.au This weak interaction with DAT is a key feature that distinguishes its pharmacological profile from that of other psychoactive agents that have a higher abuse potential. nih.gov

Interaction with Cytochrome P450 Enzymes

Paroxetinium(1+) undergoes extensive metabolism in the liver, and its interactions with the cytochrome P450 (CYP) enzyme system are a critical aspect of its preclinical profile. Paroxetine is both a substrate and a potent inhibitor of several CYP isoenzymes. nih.govpharmgkb.orgebi.ac.uk

This dual role, particularly its potent inhibition of CYP2D6, leads to nonlinear pharmacokinetics, as the drug inhibits its own metabolism. pharmgkb.org The primary metabolic pathway for paroxetine is demethylation of the methylenedioxy group, a reaction catalyzed mainly by CYP2D6. nih.govpharmgkb.orgmdpi.com Computational analyses have identified two principal pharmacophore points for interaction with P450 enzymes: the methylenedioxo moiety and the secondary amine of the piperidine ring. nih.govrsc.org

Paroxetine is recognized as one of the most potent inhibitors of CYP2D6 among all SSRIs. nih.govmdpi.com It also demonstrates significant inhibitory activity towards CYP2B6 and interacts with CYP2C19 and CYP3A4. nih.govpsychiatryonline.org These interactions are crucial for predicting and understanding potential drug-drug interactions.

Table 2: Summary of Paroxetine Interactions with Cytochrome P450 (CYP) Isoenzymes This table is interactive. Click on the headers to sort.

| CYP Isoenzyme | Nature of Interaction | Reference |

|---|---|---|

| CYP2D6 | Substrate and Potent Inhibitor | nih.govpharmgkb.orgmdpi.com |

| CYP2B6 | Potent Inhibitor | nih.gov |

| CYP3A4 | Substrate (minor) and Inhibitor | nih.govpharmgkb.orgmdpi.com |

| CYP2C19 | Substrate (minor) and Inhibitor | nih.govpharmgkb.orgpsychiatryonline.org |

Table 3: List of Compound Names

| Compound Name |

|---|

| Paroxetinium(1+) |

| Paroxetine |

| Serotonin |

| Norepinephrine |

| Dopamine |

| Br-paroxetine (Bromo-paroxetine) |

| I-paroxetine (Iodo-paroxetine) |

Substrate and Inhibitor Properties for CYP2D6, CYP1A2, CYP3A4/5, and CYP2C19

Paroxetinium(1+), the physiologically active form of paroxetine, demonstrates a significant and complex relationship with cytochrome P450 (CYP) enzymes, which are crucial for its metabolism. It is both a substrate and a potent inhibitor of CYP2D6. nih.govpharmgkb.org This dual role leads to a saturable, high-affinity metabolic process. pharmgkb.org Consequently, paroxetine inhibits its own metabolism, a characteristic that contributes to its nonlinear pharmacokinetics. pharmgkb.orgresearchgate.net

While its interaction with CYP2D6 is most pronounced, paroxetine also interacts with other CYP isoforms, albeit to a lesser extent. nih.govheraldopenaccess.us It is considered a weak inhibitor of CYP1A2, CYP3A4/5, and CYP2C19. nih.govresearchgate.netheraldopenaccess.us The formation of the primary paroxetine catechol intermediate is predominantly carried out by CYP2D6, with minor contributions from CYP3A4, CYP1A2, CYP2C19, and CYP3A5, in descending order of involvement. pharmgkb.org In individuals with compromised CYP2D6 function, CYP3A4 and CYP1A2 are thought to play a more significant role in its metabolism. pharmgkb.org

The inhibitory potency of paroxetine is quantified by its inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀). A lower value indicates stronger inhibition. nih.gov Paroxetine exhibits a very high affinity for CYP2D6, as shown by its low Kᵢ value. nih.gov In contrast, its inhibitory constants for other CYP enzymes are significantly higher, indicating weaker interactions. heraldopenaccess.us

Interactive Table: Paroxetine Inhibition of Cytochrome P450 Enzymes

| Enzyme | Kᵢ (μM) | IC₅₀ (μM) | Inhibition Strength |

| CYP2D6 | 0.065 nih.gov | 0.34 (time-dependent) researchgate.net, 2.54 (competitive) researchgate.net | Strong nih.govheraldopenaccess.us |

| CYP1A2 | >150 researchgate.net | >150 researchgate.net | Weak researchgate.netheraldopenaccess.us |

| CYP3A4/5 | - | - | Weak/Moderate nih.govheraldopenaccess.us |

| CYP2C19 | - | >6 researchgate.net | Weak researchgate.netheraldopenaccess.us |

| CYP2B6 | 1.03 nih.gov | >6 researchgate.net | Moderate nih.gov |

Mechanism-Based Inactivation (MBI) of P450 Enzymes

Paroxetine is a well-characterized mechanism-based inhibitor of CYP2D6. nih.govnih.govdrugbank.com This type of inhibition, also known as suicide inhibition, is time-dependent and irreversible. nih.govdrugbank.comresearchgate.net The process begins when CYP2D6 metabolizes paroxetine, specifically targeting its methylenedioxy group. nih.govresearchgate.net This metabolic action generates a reactive metabolite, likely a carbene intermediate, which then forms a stable, quasi-irreversible complex with the heme iron of the enzyme. researchgate.netnih.govresearchgate.netcriver.com

The formation of this metabolite-intermediate complex (MIC) renders the CYP2D6 enzyme catalytically inactive. researchgate.netcriver.com Spectral analysis confirms this, showing a characteristic increase in absorbance at 456 nm upon interaction. researchgate.netnih.gov The inactivation is potent; studies show that preincubation of paroxetine with human liver microsomes leads to an approximately 8-fold reduction in its IC₅₀ value. nih.gov The maximal rate of inactivation (kᵢₙₐ꜀ₜ) has been determined to be 0.17 min⁻¹, with an apparent unbound Kᵢ of 0.315 μM. nih.govnih.gov Restoration of enzyme function requires the synthesis of new CYP2D6 protein, leading to a long-lasting inhibitory effect. researchgate.net This mechanism is a primary reason for the significant drug-drug interactions associated with paroxetine. nih.gov While the MBI of CYP2D6 is well-documented, paroxetine's potential for mechanism-based inhibition of other enzymes like CYP3A4 is considered much lower. researchgate.net

Molecular Docking and Dynamics Simulations of Paroxetine-P450 Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations have provided significant insights into the interaction between paroxetine and cytochrome P450 enzymes, particularly CYP2D6. nih.gov These studies help to visualize the binding orientation of paroxetine within the enzyme's active site.

Docking analyses have revealed that the amino group of paroxetine can form a polar interaction with the oxo moiety in the active site of the P450 enzyme. nih.gov Further computational analysis using density functional theory (DFT) suggests that the inactivation process occurring at the secondary amine of paroxetine is thermodynamically more favorable than at the methylenedioxo group. nih.gov MD simulations confirm a favorable and stable interaction between paroxetine and the P450 enzyme. nih.gov These computational approaches are crucial for understanding the structural basis of the potent, mechanism-based inhibition of CYP2D6 by paroxetine.

Interactions with Other Biological Targets (Molecular Level)

G-Protein-Coupled Receptor Kinase 2 (GRK2) Binding and Inhibition

Beyond its effects on serotonin reuptake, paroxetine has been identified as a direct and selective inhibitor of G-protein-coupled receptor kinase 2 (GRK2). nih.govresearchgate.netosti.govnih.gov GRK2 plays a critical role in the desensitization of G-protein-coupled receptors (GPCRs), and its overexpression is linked to conditions like heart failure. nih.govmdpi.com Paroxetine binds directly to the active site of GRK2, which overlaps with the ATP binding site. nih.govresearchgate.netacs.org

Crystallographic studies of the GRK2-paroxetine complex reveal that paroxetine binding stabilizes the kinase domain in a novel conformation, which misaligns the lobes of the kinase and prevents its function. nih.govmdpi.comfrontiersin.org This inhibitory action is quite selective; paroxetine is 50 to 60 times more potent against GRK2 than other GRKs, such as GRK1 and GRK5, and shows significant selectivity over kinases like PKA and PKC. mdpi.comfrontiersin.org The IC₅₀ for GRK2 inhibition is approximately 1.4 μM. mdpi.com This discovery has positioned paroxetine as a valuable chemical probe for studying GRK2 and a starting point for designing more potent inhibitors for cardiovascular diseases. nih.govfrontiersin.org

Rho-associated Protein Kinase 1 (ROCK1) Interactions

Paroxetine's interactions extend to the Rho-associated protein kinase 1 (ROCK1), another member of the AGC family of kinases, which shares high sequence similarity with GRK2. nih.govresearchgate.net This similarity can lead to cross-inhibition. GSK180736A, a known ROCK1 inhibitor, also potently inhibits GRK2. nih.govcapes.gov.brnih.gov Conversely, research on paroxetine-like compounds has been conducted to understand the structural features that would allow for the selective inhibition of GRK2 over ROCK1. nih.govresearchgate.net

Computational studies, including 3D-quantitative structure-activity relationship (3D-QSAR) and molecular dynamics simulations, have been used to investigate a series of paroxetine-like compounds. nih.gov These studies aim to identify modifications, such as adding electropositive substituents to the piperidine ring, that could enhance inhibitory preference for GRK2 over ROCK1. nih.govresearchgate.net This line of research is critical for developing more specific GRK2 inhibitors, thereby avoiding potential side effects from the off-target inhibition of ROCK1. nih.gov

Ebolavirus Glycoprotein (B1211001) (GP) Interaction

Paroxetine has been identified as a compound that can inhibit the entry of the Ebolavirus (EBOV) into host cells. nih.govacs.orghardydiagnostics.comfrontiersin.org This antiviral activity is mediated by a direct interaction with the Ebolavirus glycoprotein (GP), which is essential for the virus to attach to and fuse with host cells. nih.govnih.gov

Crystallographic and thermal shift assays have shown that paroxetine binds to a large cavity within the GP trimer. nih.govnih.govacs.orgpdbj.org This binding destabilizes the prefusion conformation of the glycoprotein, preventing the necessary conformational changes required for membrane fusion. nih.govnih.govacs.org The binding constant (Kd) for this interaction was determined to be 0.65 mM. nih.gov While paroxetine occupies only a portion of this binding pocket, its interaction is significant enough to inhibit viral entry. acs.org This discovery highlights a potential secondary therapeutic application for paroxetine and provides a structural basis for designing more potent antiviral agents targeting the Ebolavirus GP. nih.govacs.orgacs.org

Gamma-Aminobutyric Acid (GABA) Transporter Interactions

Research into the molecular interactions of Paroxetinium(1+) has extended beyond its primary targets to include other neurotransmitter systems, such as the γ-Aminobutyric acid (GABA) system. Studies utilizing in silico and in vitro methods have been conducted to explore the relationship between Paroxetinium(1+) and GABA transporters (GATs). nih.govnih.gov

These investigations have confirmed that Paroxetinium(1+) does exhibit some level of interaction with GABA transporters. nih.govnih.gov However, the affinity and inhibitory potency of Paroxetinium(1+) at GATs are substantially lower than its interaction with the serotonin transporter (SERT). nih.govnih.gov The family of SLC6 transporters includes both monoamine transporters (SERT, NET, DAT) and GABA transporters (GATs), which are crucial for maintaining neurotransmitter homeostasis in the central nervous system. nih.gov While they share some structural similarities, variations in the amino acids of their central binding sites lead to diverse pharmacological profiles. nih.gov The comparatively weak interaction with GATs suggests that this mechanism is not a primary contributor to the principal pharmacological effects of Paroxetinium(1+), which are predominantly determined by its high-affinity binding to SERT. nih.govnih.gov

| Transporter | Interaction Finding | Significance |

|---|---|---|

| γ-Aminobutyric acid Transporter (GAT) | Paroxetinium(1+) demonstrates some interaction with GATs. nih.govnih.gov | The interaction is significantly weaker compared to its high-affinity binding to the serotonin transporter, indicating it is not a primary mechanism of action. nih.govnih.gov |

Minor Affinity for Other Receptors (e.g., Adrenergic, Muscarinic, Histamine (B1213489) H1)

In addition to its primary action on the serotonin transporter, the binding profile of Paroxetinium(1+) at other neuroreceptors has been characterized through in vitro radioligand binding studies. These studies indicate that Paroxetinium(1+) has a clinically insignificant or minimal affinity for several receptor types at therapeutic concentrations. drugbank.comnih.gov Specifically, it shows little affinity for alpha-1 (α1), alpha-2 (α2), or beta (β) adrenergic receptors. nih.govnih.gov Similarly, its affinity for histamine H1 receptors is low. nih.govnih.gov For many of these receptors, the lack of significant binding is observed at concentrations below 1000 nM. nih.govebi.ac.ukflybase.org

In contrast, Paroxetinium(1+) demonstrates a measurable, albeit weak, affinity for muscarinic acetylcholine (B1216132) receptors. drugbank.comnih.govnih.govnih.gov This interaction is notably weaker than that of older antidepressants like amitriptyline. For instance, one study reported a Ki (inhibition constant) of 89 nM for Paroxetinium(1+) at muscarinic receptors, compared to a Ki of 5.1 nM for amitriptyline, indicating a much lower affinity for Paroxetinium(1+). nih.gov Other studies have reported Ki values for Paroxetinium(1+) at muscarinic receptors to be around 42 nM. ebi.ac.ukflybase.orgvulcanchem.comnih.gov While this affinity is weak, these mild anticholinergic properties may contribute to certain effects. nih.govmdpi.com

| Receptor | Affinity (Ki value) | Source |

|---|---|---|

| Adrenergic α1 | Minimal / Insignificant Affinity (<1000 nM) | nih.govnih.gov |

| Adrenergic α2 | Minimal / Insignificant Affinity (<1000 nM) | nih.govnih.gov |

| Adrenergic β | Minimal / Insignificant Affinity (<1000 nM) | nih.govnih.gov |

| Muscarinic Acetylcholine | Weak Affinity (Ki = 42-89 nM) | nih.govnih.govebi.ac.ukflybase.orgvulcanchem.comnih.gov |

| Histamine H1 | Minimal / Insignificant Affinity (<1000 nM) | nih.govnih.govdroracle.ai |

Biochemical Metabolism and Biotransformation Pathways of Paroxetine

Identification of Enzymatic Pathways (e.g., CYP-mediated)

The primary enzyme responsible for the metabolism of paroxetine (B1678475) is Cytochrome P450 2D6 (CYP2D6). pharmgkb.orgmdpi.comfda.gov This enzyme mediates the initial and rate-limiting step in paroxetine's biotransformation, which is the demethylenation of the methylenedioxy group to form a catechol intermediate. researchgate.netmdpi.comresearchgate.net The involvement of CYP2D6 in paroxetine metabolism is characterized by a high-affinity, saturable process. pharmgkb.orgmdpi.com

While CYP2D6 is the major player, other CYP isoforms contribute to a lesser extent. In vitro studies have identified CYP1A2, CYP2C19, CYP3A4, and CYP3A5 as also being capable of forming the paroxetine-catechol metabolite. pharmgkb.orgresearchgate.net However, their contribution is considered minor compared to CYP2D6. pharmgkb.orgmdpi.com In individuals with reduced or deficient CYP2D6 activity, these alternative pathways, particularly those involving CYP3A4 and CYP1A2, may play a more significant role in paroxetine metabolism. pharmgkb.org Paroxetine itself is a potent inhibitor of CYP2D6, which can lead to nonlinear pharmacokinetics and potential drug-drug interactions. mdpi.commdpi.comwikipedia.org

Table 1: Cytochrome P450 Isoforms Involved in Paroxetine Metabolism

| Enzyme | Role in Paroxetine Metabolism | Level of Contribution |

| CYP2D6 | Primary enzyme for demethylenation to paroxetine-catechol. pharmgkb.orgmdpi.comfda.gov | Major |

| CYP3A4 | Minor pathway for paroxetine-catechol formation. pharmgkb.orgdrugbank.com | Minor |

| CYP1A2 | Minor pathway for paroxetine-catechol formation. pharmgkb.orgmdpi.com | Minor |

| CYP2C19 | Minor pathway for paroxetine-catechol formation. pharmgkb.orgresearchgate.net | Minor |

| CYP3A5 | Minor pathway for paroxetine-catechol formation. mdpi.com | Minor |

Formation of Key Metabolites (e.g., Paroxetine Catechol Intermediate)

The central step in paroxetine metabolism is the oxidation of its methylenedioxyphenyl group by CYP2D6, which results in the formation of an unstable catechol intermediate. researchgate.netresearchgate.netnih.gov This reactive metabolite is the precursor to the major downstream metabolites of paroxetine. researchgate.net

Following its formation, the paroxetine-catechol intermediate undergoes further biotransformation. A key pathway is O-methylation, catalyzed by the enzyme catechol-O-methyltransferase (COMT), which produces two primary methoxy (B1213986) metabolites. pharmgkb.orgmdpi.com These metabolites are significantly less pharmacologically active than the parent compound, paroxetine. researchgate.net

Conjugation Pathways (e.g., Glucuronide and Sulfate (B86663) Conjugates)

After the initial oxidative and methylation steps, the metabolites of paroxetine undergo phase II conjugation reactions to increase their water solubility and facilitate their excretion. The principal conjugation pathways involve the formation of glucuronide and sulfate conjugates. researchgate.netdrugbank.comnih.gov

The hydroxylated metabolites are extensively conjugated with glucuronic acid and sulfate. fda.gov These conjugated metabolites are the predominant forms of paroxetine found in both plasma and urine. researchgate.net While the specific enzymes responsible for the glucuronidation and sulfation of paroxetine metabolites have not been definitively identified, these conjugation processes are crucial for the clearance of the drug from the body. mdpi.com

Stereoselective Metabolism of Paroxetine (if applicable)

Paroxetine is administered as a single (-)-trans enantiomer, which is the therapeutically active form. researchgate.net While paroxetine itself is a single stereoisomer, its interaction with metabolizing enzymes can have stereoselective effects on other drugs. For instance, paroxetine has been shown to stereoselectively inhibit the metabolism of other medications, such as metoprolol (B1676517) and carvedilol (B1668590). nih.govnih.govresearchgate.net In the case of metoprolol, paroxetine preferentially inhibits the O-demethylation of the (R)-enantiomer. nih.gov Similarly, co-administration of paroxetine with carvedilol leads to a greater increase in the systemic exposure of the R-enantiomer compared to the S-enantiomer. nih.govresearchgate.net This indicates that while paroxetine itself doesn't undergo stereoselective metabolism (as it's a single enantiomer), its inhibitory action on CYP2D6 is stereoselective towards certain substrates.

Role of Genetic Polymorphisms in Enzymatic Activity (e.g., CYP2D6)

The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to significant inter-individual variability in enzyme activity. frontiersin.orggsconlinepress.com These genetic variations categorize individuals into different metabolizer phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs, the "normal" group), and ultrarapid metabolizers (UMs). gsconlinepress.com

This genetic polymorphism has a profound impact on the pharmacokinetics of paroxetine. drugbank.com Individuals who are CYP2D6 poor metabolizers exhibit reduced clearance and consequently higher plasma concentrations of paroxetine, which can sometimes lead to a higher incidence of adverse effects. drugbank.combpac.org.nz Conversely, ultrarapid metabolizers may have lower plasma concentrations, potentially leading to reduced therapeutic efficacy at standard doses. pharmgkb.org

The Clinical Pharmacogenomics Implementation Consortium (CPIC) has issued guidelines that recommend considering alternative drugs not primarily metabolized by CYP2D6 for patients identified as CYP2D6 UMs or PMs. pharmgkb.org Furthermore, because paroxetine is a potent inhibitor of CYP2D6, it can cause a phenomenon known as "phenoconversion," where an individual who is a genotypic extensive metabolizer behaves phenotypically as a poor metabolizer due to the enzyme's inhibition by the drug. pharmgkb.orgfrontiersin.org This is particularly relevant at higher doses and with prolonged treatment. pharmgkb.org

Computational Chemistry and Molecular Modeling of Paroxetine

Quantum Mechanical (QM) Calculations for Reaction Mechanisms and Electronic Properties

Quantum mechanical (QM) calculations offer fundamental insights into the electronic structure and reactivity of molecules. For paroxetine (B1678475), these methods have been employed to understand its chemical fate and electronic characteristics, which are crucial for its biological activity.

One study utilized QM calculations to model the reactions of paroxetine-derived radicals, which is important for understanding its degradation pathways. nih.gov Four different mechanisms of radical-induced dehydration were investigated, with the elimination of water from the N-centered radical cation being identified as the most feasible process. nih.gov The predicted energy barrier for this reaction was calculated to be 98.5 kJ mol⁻¹, a value consistent with experimental measurements. nih.gov These calculations were performed using the G3(MP2)-RAD composite procedure, with solvent effects accounted for by a mixed cluster/continuum model. nih.gov

Furthermore, QM calculations have been used to determine the electrostatic potential surfaces of paroxetine and its derivatives. nih.gov For instance, the electrostatic potential of paroxetine and Br-paroxetine were calculated using the B3LYP-density functional theory and the TZV** basis set. nih.gov These calculations revealed the distribution of charge on the molecular surface, highlighting regions of positive and negative potential that are critical for molecular recognition and interaction with biological targets. nih.gov Specifically, these calculations showed favorable interactions between the σ-hole of Br-paroxetine and residues in the serotonin (B10506) transporter. nih.gov

The table below summarizes the key applications of QM calculations in the study of paroxetine.

| Application | Methodology | Key Findings | Reference |

| Reaction Mechanism | G3(MP2)-RAD composite procedure, mixed cluster/continuum solvation model | The most feasible pathway for dehydration of paroxetine-derived radicals is through the N-centered radical cation, with a predicted energy barrier of 98.5 kJ mol⁻¹. | nih.gov |

| Electronic Properties | B3LYP-density functional theory, TZV** basis set | Calculation of electrostatic potential surfaces revealed charge distribution and identified the σ-hole in Br-paroxetine, which contributes to favorable interactions with its target. | nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method has been extensively used to study the interaction of paroxetine with its primary target, the human serotonin transporter (hSERT), as well as other monoamine transporters.

Docking studies have been instrumental in identifying the binding site and orientation of paroxetine within hSERT. nih.govnih.gov The binding of paroxetine to the central S1 site of hSERT has been a subject of considerable research, with two main binding poses proposed: the ABC pose and the ACB pose. elifesciences.orgbiorxiv.org In the ABC pose, the benzodioxol group of paroxetine occupies subsite B of the central binding site. elifesciences.org Conversely, in the ACB pose, the positions of the benzodioxol and fluorophenyl groups are flipped. biorxiv.org Computational docking experiments have predicted that in the wild-type SERT, the ACB pose is favored. biorxiv.org

These simulations have also identified key amino acid residues involved in the interaction between paroxetine and hSERT. The amine group of the piperidine (B6355638) ring is predicted to form a hydrogen bond with the carboxylic moiety of Asp98. mdpi.com Additionally, hydrophobic interactions with residues such as Ile172, Tyr176, and Phe341, and a cation-π interaction with Tyr95 are crucial for stabilizing the complex. elifesciences.orgphcogj.com

Docking studies have also been employed to compare the binding of paroxetine to other transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and GABA transporter 1 (GAT1). mdpi.commdpi.com These studies have confirmed that paroxetine exhibits the highest binding affinity for hSERT, which is consistent with its classification as a selective serotonin reuptake inhibitor (SSRI). mdpi.commdpi.com The calculated binding energy for the hSERT-paroxetine complex was found to be approximately -13.92 kcal/mol. mdpi.com

The following table presents a summary of key molecular docking studies of paroxetine.

| Target Protein | Key Findings | Interacting Residues | Reference |

| hSERT | Prediction of ABC and ACB binding poses; highest binding affinity among monoamine transporters. | Asp98, Tyr95, Ile172, Tyr176, Phe341 | elifesciences.orgbiorxiv.orgmdpi.comphcogj.com |

| hDAT, hNET, hGAT1 | Lower binding affinity compared to hSERT, confirming selectivity. | N/A | mdpi.commdpi.com |

| GRK2 | Identification of interactions crucial for selective inhibition. | Phe202, Lys220 | researchgate.net |

| Cytochrome P450 | The docking pose with the lowest binding affinity involves a polar interaction between the amino group of paroxetine and the oxo moiety of the active site. | N/A | rsc.org |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of conformational changes and the stability of binding over time. Extensive MD simulations have been performed on the paroxetine-hSERT complex to understand its structural dynamics.

MD simulations have been used to investigate the stability of the different binding poses of paroxetine in hSERT. nih.govnih.gov These simulations have revealed that both the ABC and ACB poses can be stable within the binding site, suggesting a possible ambiguity in the binding orientation of paroxetine. nih.govnih.gov The simulations also highlighted unexpected dynamics in the central primary binding site of SERT. nih.govnih.gov

Conformational analysis of the paroxetine-hSERT complex through MD simulations has identified functionally important structural elements that are perturbed upon binding. nih.gov For example, simulations have shown that the packing between extracellular loop 4a (EL4a) and transmembrane helix 1e (TM1e) is disrupted in certain thermostabilized SERT constructs compared to the wild-type. nih.gov

MD simulations have also been employed to study the unbinding mechanism of paroxetine from hSERT. preprints.org These studies, combined with potential of mean force (PMF) calculations, have provided insights into the energy landscape of the unbinding process and identified key residues that are important for the development of selective and effective SERT inhibitors. preprints.org Furthermore, MD simulations of paroxetine-like compounds with G-protein coupled receptor kinase 2 (GRK2) have been used to understand the structural properties desirable for enhancing inhibitory activity and selectivity. researchgate.net

A summary of the applications of MD simulations in the study of paroxetine is provided in the table below.

| System | Simulation Focus | Key Findings | Reference |

| Paroxetine-hSERT | Conformational analysis and binding dynamics | Both ABC and ACB poses are stable; unexpected dynamics in the binding site; identified perturbations in SERT structure upon binding. | nih.govnih.gov |

| Paroxetine-hSERT | Unbinding mechanism | Elucidated the unbinding pathway and identified key residues for inhibitor design. | preprints.org |

| Paroxetine-like compounds-GRK2 | Inhibitory activity and selectivity | Identified structural properties for enhancing inhibitory activity and selectivity over ROCK1. | researchgate.net |

Free Energy Perturbation (FEP) Calculations

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of ligands to a common receptor. cresset-group.com This technique has been applied to the paroxetine-hSERT system to provide quantitative predictions of binding affinity changes upon chemical modification.

FEP calculations were used to assess the relative binding affinities of paroxetine and its brominated analog, Br-paroxetine, to hSERT. nih.gov The alchemical perturbation from a fluorine atom in paroxetine to a bromine atom in Br-paroxetine was found to be energetically favorable for both the ABC and ACB binding poses. nih.govacs.org The calculated change in binding free energy (ΔΔG) was -1.63 ± 0.39 kcal/mol for the ABC pose and -1.08 ± 0.57 kcal/mol for the ACB pose, suggesting that the brominated analog has a higher affinity for SERT. nih.govacs.org These favorable energetic contributions are likely due to enthalpic effects between the bromine atom and negatively charged oxygen atoms of nearby residues. nih.govacs.org

The use of FEP calculations provides a powerful tool for guiding the lead optimization process in drug discovery, allowing for the prioritization of compounds for synthesis and experimental testing. cresset-group.com

The table below summarizes the FEP calculations performed for paroxetine derivatives.

| Ligand Perturbation | Binding Pose | Calculated ΔΔG (kcal/mol) | Reference |

| Paroxetine (F) to Br-paroxetine (Br) | ABC | -1.63 ± 0.39 | nih.govacs.org |

| Paroxetine (F) to Br-paroxetine (Br) | ACB | -1.08 ± 0.57 | nih.govacs.org |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional extension (3D-QSAR) are computational modeling techniques that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These methods have been applied to paroxetine and its analogs to identify the key structural features that govern their inhibitory potency and selectivity.